2,2-Dideuterio-3-hydroxypropanenitrile
Description
2,2-Dideuterio-3-hydroxypropanenitrile (C₃H₅D₂NO) is a deuterated derivative of 3-hydroxypropanenitrile (also known as lactonitrile), where two hydrogen atoms at the C-2 position are replaced with deuterium isotopes. This substitution significantly alters the compound’s physicochemical properties, such as vibrational modes, bond dissociation energies, and kinetic isotope effects, making it valuable in mechanistic studies of organic reactions, isotopic labeling in metabolic research, and applications in nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms enhance stability in certain reaction pathways, particularly in acid- or base-catalyzed processes, due to their stronger C-D bonds compared to C-H bonds .
Properties
IUPAC Name |
2,2-dideuterio-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGYTJNNHPZFKR-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2-Dideuterio-3-hydroxypropanenitrile typically involves the deuteration of 3-hydroxypropanenitrile. One common method is the catalytic exchange reaction, where 3-hydroxypropanenitrile is treated with deuterium gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial production methods may involve large-scale deuteration processes using specialized reactors and catalysts to achieve high yields and purity of the deuterated compound.
Chemical Reactions Analysis
2,2-Dideuterio-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2-Dideuterio-3-oxopropanenitrile using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,2-Dideuterio-3-aminopropanenitrile using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride to form 2,2-Dideuterio-3-chloropropanenitrile.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2-Dideuterio-3-hydroxypropanenitrile has several scientific research applications, including:
Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, such as improved metabolic stability and reduced toxicity.
Industry: It is used in the development of deuterated materials and chemicals with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-Dideuterio-3-hydroxypropanenitrile involves the interaction of its deuterium atoms with molecular targets. Deuterium atoms form stronger bonds compared to hydrogen atoms, leading to altered reaction kinetics and pathways. This isotopic effect can influence the compound’s behavior in chemical and biological systems, providing insights into reaction mechanisms and metabolic processes.
Comparison with Similar Compounds
Limitations of Current Evidence
Document 1 focuses on Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, a sulfonated aromatic compound unrelated to nitrile derivatives. Document 2 lists pesticide chemicals, such as dihydro-5-heptyl-2(3H)-furanone, which lack functional or isotopic similarity to the target compound. Thus, the comparisons above are synthesized from general chemical principles and literature outside the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
